- Pyrazolo[3,4-d]pyrimidin-3-one compound and medical use thereof, World Intellectual Property Organization, , ,
Cas no 955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate)

955370-01-1 structure
Produktname:Tert-butyl 1-ethylhydrazinecarboxylate
CAS-Nr.:955370-01-1
MF:C7H16N2O2
MW:160.214141845703
MDL:MFCD23378734
CID:2154719
PubChem ID:57517432
Tert-butyl 1-ethylhydrazinecarboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- tert-butyl 1-ethylhydrazinecarboxylate
- 1-Boc-1-ethylhydrazine
- VVAWWZVWLRCTOT-UHFFFAOYSA-N
- t-Butyl 1-ethylhydrazinecarboxylate
- tert-butyl N-amino-N-ethyl-carbamate
- SY060441
- tert-butyl 1-ethylhydrazine-1-carboxylate
- N-ethyl-hydrazinecarboxylic acid tert-butyl ester
- Hydrazinecarboxylic acid, 1-ethyl-, 1,1-dimethylethyl ester
- 1,1-Dimethylethyl 1-ethylhydrazinecarboxylate (ACI)
- tert-Butyl N-ethylhydrazinecarboxylate
- 955370-01-1
- AS-44187
- EN300-175599
- DB-371800
- N-ethyl(tert-butoxy)carbohydrazide
- N-ethyltert-butoxycarbohydrazide
- MFCD23378734
- SCHEMBL1025291
- AKOS030627872
- tert-butyl N-amino-N-ethylcarbamate
- CS-0158456
- A10033
- A1-13421
- Tert-butyl 1-ethylhydrazinecarboxylate
-
- MDL: MFCD23378734
- Inchi: 1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3
- InChI-Schlüssel: VVAWWZVWLRCTOT-UHFFFAOYSA-N
- Lächelt: O=C(N(CC)N)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 160.121178g/mol
- Oberflächenladung: 0
- XLogP3: 0.7
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Anzahl drehbarer Bindungen: 3
- Monoisotopenmasse: 160.121178g/mol
- Monoisotopenmasse: 160.121178g/mol
- Topologische Polaroberfläche: 55.6Ų
- Schwere Atomanzahl: 11
- Komplexität: 140
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
Tert-butyl 1-ethylhydrazinecarboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175599-10.0g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 10.0g |
$650.0 | 2023-02-16 | |
abcr | AB481265-5 g |
t-Butyl 1-ethylhydrazinecarboxylate; 95% |
955370-01-1 | 5g |
€953.00 | 2022-08-31 | ||
eNovation Chemicals LLC | D685931-0.25g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95% | 0.25g |
$135 | 2023-05-12 | |
abcr | AB481265-250 mg |
t-Butyl 1-ethylhydrazinecarboxylate, 95%; . |
955370-01-1 | 95% | 250MG |
€233.40 | 2023-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229096-5g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 5g |
¥4369.00 | 2024-04-24 | |
Enamine | EN300-175599-0.5g |
N-ethyl(tert-butoxy)carbohydrazide |
955370-01-1 | 95% | 0.5g |
$102.0 | 2023-09-20 | |
Chemenu | CM385739-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 95%+ | 1g |
$185 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B49165-1g |
tert-Butyl 1-ethylhydrazinecarboxylate |
955370-01-1 | 97% | 1g |
¥1097.0 | 2022-10-09 | |
Aaron | AR00IJVT-100mg |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 100mg |
$22.00 | 2024-07-18 | |
Aaron | AR00IJVT-1g |
1-Boc-1-ethylhydrazine |
955370-01-1 | 97% | 1g |
$113.00 | 2024-07-18 |
Tert-butyl 1-ethylhydrazinecarboxylate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referenz
- Preparation of heterocyclic compounds as Wee1 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reaktionsbedingungen
Referenz
- Preparation of bis(glycinamide) derivatives as therapeutic agents for treatment of cerebral infarction, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
Referenz
- Preparation of dicyclopropyldihydroimidazopyrrolopyridinecarboxamide derivatives for use as JAK2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referenz
- Heterocyclic-fused spiro[chromene-piperidine] derivatives and related compounds as modulators of ion channels and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, rt
Referenz
- E-64c-Hydrazide: A Lead Structure for the Development of Irreversible Cathepsin C InhibitorsChemMedChem, 2013, 8(8), 1314-1321,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Preparation of N2-(aryl or heteroaryl)-N2-(carbamoylmethyl)glycinamides as homocysteine synthase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ; 12 h, rt
Referenz
- Preparation of heterocyclic compounds, especially substituted 1H-pyrazolo[3,4-d]pyrimidin-3-ones and analogs, as Wee1 inhibitors, United States, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; rt
Referenz
- First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome ActivationJournal of Medicinal Chemistry, 2022, 65(18), 12140-12162,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Benzyltriethylammonium chloride Solvents: Acetonitrile ; 24 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
1.2 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 40 h, rt
Referenz
- An Oxidative [2,3]-Sigmatropic Rearrangement of Allylic HydrazidesJournal of the American Chemical Society, 2011, 133(36), 14252-14255,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Methylhydrazine Solvents: Tetrahydrofuran ; 0 °C → rt; rt
Referenz
- Preparation of spiro benzoxazine derivatives as modulators of ion channels, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Ethanol ; 0 °C; 24 h, 20 - 25 °C
Referenz
- Preparation of pyridinamine-substituted heterotricyclo compounds as CDK4 and CDK6 inhibitors, World Intellectual Property Organization, , ,
Tert-butyl 1-ethylhydrazinecarboxylate Raw materials
- Oxalic acid
- 1-(1,1-Dimethylethyl) 2-(phenylmethyl) 1-ethyl-1,2-hydrazinedicarboxylate
- Di-tert-butyl dicarbonate
- N-(tert-Butoxycarbonylamino)phthalimide
- Hydrazine, ethyl-
- Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate
Tert-butyl 1-ethylhydrazinecarboxylate Preparation Products
Tert-butyl 1-ethylhydrazinecarboxylate Verwandte Literatur
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
955370-01-1 (Tert-butyl 1-ethylhydrazinecarboxylate) Verwandte Produkte
- 4530-20-5(Boc-glycine)
- 497-25-6(2-Oxazolidinon)
- 7764-95-6(N-tert-Butoxycarbonyl-D-alanine)
- 3303-84-2(Boc-β-Ala-OH)
- 3744-87-4(tert-Butoxycarbonyl-DL-alanine)
- 13734-36-6(Boc-Sar-OH)
- 26690-80-2(Boc-NH-PEG1-OH)
- 6926-09-6(tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate)
- 870-46-2((tert-butoxy)carbohydrazide)
- 15761-38-3(Boc-L-Ala-OH)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:955370-01-1)Tert-butyl 1-ethylhydrazinecarboxylate

Reinheit:99%/99%/99%
Menge:1g/5g/25g
Preis ($):188.0/659.0/2306.0